Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate
Description
Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the 1-position and a methylamino substituent at the 3R-position of the pyrrolidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. Its stereochemical configuration enhances selectivity in receptor binding, making it valuable for enantioselective synthesis .
The synthesis involves a photocatalytic method using benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate and methylamine, yielding the product as a colorless oil (56% yield) with rotameric mixtures. Key analytical data include ¹H NMR (δH 7.57–7.20 for Cbz, 5.13 ppm for CbzCH2, and 2.46 ppm for methylamino) and purification via column chromatography (hexane/ethyl acetate gradient) .
Properties
IUPAC Name |
benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJOYHWLQXYOPI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681057 | |
| Record name | Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917459-77-9 | |
| Record name | Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate is a compound of considerable interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a methylamino group and a benzyl ester, which contribute to its biological properties. The compound can be synthesized through various chemical reactions, including substitution, oxidation, and reduction, making it versatile for further modifications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound exhibits strong binding affinity to various receptors and enzymes, which can modulate their activity. This is facilitated by the structural stability provided by the pyrrolidine ring.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Enzyme Activity Assays : The compound was tested against various enzymes, showing significant inhibition rates. For example, it inhibited GSK-3β with an IC50 value indicating potent activity .
- Cell Viability Tests : In cancer cell lines, this compound demonstrated cytotoxic effects, leading to reduced cell viability at specific concentrations.
In Vivo Studies
Research involving animal models has further elucidated the compound's biological effects:
- Antitumor Activity : In murine models of cancer, treatment with this compound resulted in tumor size reduction and improved survival rates.
- Neuroprotective Effects : Animal studies indicated potential neuroprotective effects, suggesting that the compound may help mitigate neurodegeneration .
Data Summary
Case Study 1: GSK-3β Inhibition
A study focused on the inhibition of GSK-3β revealed that this compound binds effectively to the enzyme's active site. Molecular dynamics simulations indicated stable interactions that are crucial for its inhibitory action .
Case Study 2: Cancer Therapy
In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant decrease in tumor growth compared to control groups. The study suggested that the compound's mechanism involves apoptosis induction in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Stereochemical Impact : Fluorinated analogs (e.g., 3R-fluoro in ) exhibit high enantiomeric excess (e.e. >99%), critical for drug efficacy and reducing off-target effects.
- Functional Group Reactivity: The tosyloxy group in enhances reactivity in substitution reactions, contrasting with the methylamino group in the target compound, which participates in hydrogen bonding or catalytic interactions.
- Yield vs. Complexity: The target compound’s moderate yield (56%) reflects challenges in stereocontrol during photocatalytic synthesis, whereas non-chiral analogs (e.g., ) achieve higher yields (81%) due to simpler stereochemical requirements.
Pharmacological and Industrial Relevance
- Hydroxymethyl Derivative () : Regulated under Good Manufacturing Practices (GMP), this compound is prioritized for pharmaceutical applications due to its hydroxymethyl group, which improves solubility and metabolic stability.
- Fluorinated Analogs () : The 3-fluoro substituent increases lipophilicity and bioavailability, making it suitable for blood-brain barrier penetration in neurological therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
